molecular formula C14H19N3O4 B2510148 3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate CAS No. 526190-24-9

3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate

Cat. No. B2510148
CAS RN: 526190-24-9
M. Wt: 293.323
InChI Key: WIIYSQXCISNTBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of morpholines, including 3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate, has been a subject of significant research. A common starting point for the preparation of morpholines is 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring attached to a phenyl ring through a carbamate linkage. The morpholine ring contains two heteroatoms, oxygen and nitrogen .

Scientific Research Applications

Enantiopure Synthesis and Peptidomimetics

Enantiopure Fmoc-protected morpholine-3-carboxylic acid, a structurally related compound, has been synthesized from dimethoxyacetaldehyde and serine methyl ester through a practical synthetic route. This synthesis facilitates its application in peptidomimetic chemistry on solid phases, demonstrating its potential in the development of peptidomimetics and peptide synthesis. This process underscores the versatility of morpholine derivatives in medicinal chemistry and drug design (Sladojevich, Trabocchi, & Guarna, 2007).

Amid Cyclization and Cyclic Depsipeptide Synthesis

The chemistry of morpholine derivatives extends to their use in cyclic depsipeptide synthesis through direct amid cyclization. This process, which involves the reaction of morpholine derivatives with α-hydroxycarboxylic acids, leads to the formation of cyclic depsipeptides. This method showcases the functional versatility of morpholine derivatives in synthesizing complex molecular structures, which could have implications in developing therapeutic agents (Obrecht & Heimgartner, 1987).

Neurokinin-1 Receptor Antagonism

Morpholine derivatives have been explored for their potential in clinical applications as neurokinin-1 receptor antagonists. One such compound has shown high affinity and oral activity, suggesting its utility in treating conditions like emesis and depression. This highlights the therapeutic potential of morpholine derivatives in neurological and psychiatric disorders (Harrison et al., 2001).

Ugi Multicomponent Reaction and Novel Derivatives

The Ugi multicomponent reaction has been employed to synthesize novel 3-substituted morpholin-2-one-5-carboxamide derivatives, showcasing the chemical versatility and potential for generating diverse molecular structures from morpholine derivatives. These compounds could serve as valuable tools in drug discovery and development (Kim et al., 2001).

Antitumor Activity

Morpholine derivatives have also demonstrated significant antitumor activity. Compounds synthesized from morpholine and related reactions have shown inhibitory capacity against cancer cell proliferation. This application underscores the potential of morpholine derivatives in developing antitumor agents, contributing to cancer research and therapy (Ji et al., 2018).

Safety and Hazards

3-(Morpholine-4-carboxamido)phenyl dimethylcarbamate is not intended for human or veterinary use and is for research use only. Specific safety and hazard information for this compound is not provided in the search results.

Relevant Papers The search results include a paper on the recent progress in the synthesis of morpholines . This paper describes advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Another paper provides an updated review on morpholine derivatives and their pharmacological actions .

properties

IUPAC Name

[3-(morpholine-4-carbonylamino)phenyl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-16(2)14(19)21-12-5-3-4-11(10-12)15-13(18)17-6-8-20-9-7-17/h3-5,10H,6-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIYSQXCISNTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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